molecular formula C12H11N5O4 B3500760 4-{[(3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide

4-{[(3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide

Cat. No. B3500760
M. Wt: 289.25 g/mol
InChI Key: MWXLOVJLEKNIOS-UHFFFAOYSA-N
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Description

The compound “4-{[(3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide” is a complex organic molecule that contains a benzamide moiety, a nitro group, and a pyrazole ring . These functional groups are often found in various pharmaceuticals and bioactive compounds .


Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized through condensation reactions or substitution reactions involving the corresponding amines, acids, or acid derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide moiety, a nitro group, and a pyrazole ring . These groups could potentially participate in various intermolecular interactions, affecting the compound’s physical and chemical properties.


Chemical Reactions Analysis

The nitro group and the pyrazole ring in the compound can potentially undergo various chemical reactions. The nitro group, for example, can participate in reduction reactions, while the pyrazole ring can act as a site for substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a benzamide moiety could increase its polarity and potentially its solubility in water . The nitro group could contribute to its reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, many drugs containing a benzamide moiety act by inhibiting certain enzymes, while compounds with a nitro group often exhibit biological activity through the reduction of the nitro group .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity and the specific nature of its functional groups. For example, compounds containing nitro groups can be explosive under certain conditions .

Future Directions

Future research on this compound could focus on exploring its potential uses, such as in the development of new drugs or materials. Additionally, studies could aim to optimize its synthesis process and further investigate its physical and chemical properties .

properties

IUPAC Name

4-[[2-(3-nitropyrazol-1-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O4/c13-12(19)8-1-3-9(4-2-8)14-11(18)7-16-6-5-10(15-16)17(20)21/h1-6H,7H2,(H2,13,19)(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXLOVJLEKNIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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